molecular formula C3HClF4O B3039555 2,3,3,3-Tetrafluoropropionyl chloride CAS No. 1186-54-5

2,3,3,3-Tetrafluoropropionyl chloride

Cat. No. B3039555
CAS RN: 1186-54-5
M. Wt: 164.48 g/mol
InChI Key: GMRSPMMMBKHFKU-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropionyl chloride is a chemical compound with the linear formula C3HClF4O . It is used in various scientific research and development applications .


Molecular Structure Analysis

The molecular structure of 2,3,3,3-Tetrafluoropropionyl chloride is represented by the InChI code 1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H . The molecular weight of this compound is 164.49 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3,3-Tetrafluoropropionyl chloride include a molecular weight of 164.49 , and it is a solid substance . More specific properties such as melting point, boiling point, density, and refractive index are not provided in the search results.

Scientific Research Applications

Organic Synthesis

  • Synthesis of Enol Ethers and Vinyl Sulfides : 2,3,3,3‐Tetrafluoropropene is a fluorinated building block used in the synthesis of α‐trifluoromethyl enol ethers, showing potential in various organic synthesis applications (Murray et al., 2019).

Medicinal Chemistry

  • Trifluoromethylation of Aryl Chlorides : The trifluoromethyl group, derivable from 2,3,3,3-Tetrafluoropropionyl chloride, plays a significant role in pharmaceuticals. It acts as an electron density attractor in molecules, enhancing interactions with proteins (Cho et al., 2010).

Photoaffinity Labeling

  • Labeling Enzymes : 2-Diazo-3,3,3-trifluoropropionyl chloride is used in photoaffinity labeling of enzymes. Its derivatives are stable and undergo photolysis with less rearrangement, making them suitable for specific labeling applications (Chowdhry et al., 1976).

Biotransformation Studies

  • Investigation in Animals : The biotransformation of 2,3,3,3-Tetrafluoropropene has been studied in animals. It's used as a refrigerant and undergoes specific metabolic transformations (Schuster et al., 2008).

Electrochemistry

  • Ionic Liquid Study : The electrochemistry of imidazolium tetrafluoroborate ionic liquids has been examined, with implications for various industrial applications. Impurity chloride was identified in this context (Xiao & Johnson, 2003).

Catalysis

  • Selective Oxygen Reduction : Water-soluble iron porphyrin electrocatalysts, involving fluorine atoms, have been shown to be effective for the reduction of dioxygen in aqueous solutions (Matson et al., 2012).

Surfactant-Stabilized Colloids

  • Rhodium Colloidal Suspensions : The study of novel counter-anions, including tetrafluoroborate, in surfactant-stabilized rhodium colloids, has implications for catalytic properties and industrial applications (Guyonnet Bilé et al., 2011).

Fluorescence Sensing

  • Chloride Optical Sensor : A chloride-selective compound based on calix[4]arene demonstrated significant potential in ratiometric optical sensing, relevant for analytical applications (Schazmann et al., 2006).

Safety and Hazards

2,3,3,3-Tetrafluoropropionyl chloride is classified as Acute Tox. 3 Oral and is non-combustible. It is considered a toxic hazardous material or a hazardous material causing chronic effects . It is also noted to be corrosive .

properties

IUPAC Name

2,3,3,3-tetrafluoropropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSPMMMBKHFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-Tetrafluoropropionyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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